Prostanozol is a synthetic anabolic steroid that is structurally related to stanozolol, a well-known anabolic androgenic steroid. This compound has garnered attention due to its potential applications in sports and bodybuilding, as well as its implications in doping regulations. Prostanozol is classified as a Schedule III controlled substance in the United States, which means it is illegal to use without a prescription for medical purposes.
Prostanozol is derived from dihydrotestosterone and is categorized under anabolic steroids. These compounds are known for their ability to promote muscle growth and enhance athletic performance. The chemical structure of prostanozol closely resembles that of stanozolol, differing primarily in the presence of a 3-hydroxy group, which influences its pharmacological properties .
The synthesis of prostanozol involves several chemical reactions starting from steroid precursors. A common method includes the reaction of 5α-dihydrotestosterone with various reagents to introduce specific functional groups that yield prostanozol. For example, one reported synthesis pathway involves the formation of an isoxazole ring through the condensation of 5α-dihydrotestosterone with hydroxylamine hydrochloride in pyridine, followed by further modifications to achieve the desired structure .
Prostanozol undergoes various chemical reactions typical of anabolic steroids, including oxidation, reduction, and conjugation. Key reactions include:
Prostanozol exerts its anabolic effects primarily by binding to androgen receptors in muscle tissues. This interaction stimulates protein synthesis and muscle growth while also affecting fat metabolism. The compound's structural modifications compared to testosterone enhance its anabolic properties while reducing androgenic effects.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the identity and purity of prostanozol during research and pharmaceutical development.
Prostanozol (chemical name: 17β-hydroxy-5α-androstano[3,2-c]pyrazole) first appeared in the mid-2000s as an unapproved designer steroid intentionally formulated to evade regulatory detection. Marketed as a "legal" alternative to controlled anabolic steroids, it was predominantly concealed in bodybuilding supplements sold through online retailers and specialty stores. The compound gained notoriety when pharmaceutical analyses revealed its undeclared presence in products like "The Clear" and "THP Ether Prostanozol" – supplements aggressively promoted for muscle growth without the typical androgenic side effects [1] [6].
This emergence coincided with regulatory actions against other steroids, creating a market niche for structurally modified compounds. Prostanozol's pyrazole ring modification of the androstane skeleton distinguished it from conventional steroids, allowing manufacturers to exploit regulatory loopholes in dietary supplement oversight. The U.S. Food and Drug Administration (FDA) issued a 2009 warning identifying a prostanozol-containing product among bodybuilding supplements presenting significant safety concerns, highlighting its status as an undeclared pharmaceutical ingredient rather than a dietary component [1]. Analytical studies during this period detected prostanozol in approximately 15-18.8% of tested U.S. dietary supplements marketed for performance enhancement, typically without label disclosure [9].
Table 1: Key Events in Prostanozol's Emergence
Year | Event | Significance |
---|---|---|
2006 | FDA warning letter for methasterone products | Identified safety issues with prostanozol analogues in supplements |
2009 | FDA public warning on prostanozol-containing products | Specifically named THP ether derivative of prostanozol as safety concern |
2004-2011 | Product analyses (Geyer et al.) | 18.8% of U.S. supplements contained undeclared steroids including prostanozol |
2011 | DEA Proposed Rulemaking | Initiated formal scheduling process for prostanozol |
The regulatory journey of prostanozol exemplifies how novel performance-enhancing compounds navigate legal frameworks. Prostanozol was automatically prohibited by the World Anti-Doping Agency (WADA) under the class definition of anabolic agents in the Prohibited List, despite not being explicitly named during its initial emergence. This classification stems from its structural and pharmacological similarity to testosterone, meeting WADA's criteria for anabolic steroids [2] [3].
In the United States, the Drug Enforcement Administration (DEA) initiated formal control proceedings under the Anabolic Steroid Control Act of 2004. This legislation authorized the DEA to administratively classify substances as Schedule III anabolic steroids if they meet four specific criteria:
Scientific evaluation confirmed prostanozol's structural alignment with 5α-androstane testosterone derivatives. Pharmacological studies demonstrated its binding affinity for androgen receptors and myotrophic activity characteristic of anabolic steroids. With no legitimate medical uses identified and absence from the exempted categories, prostanozol met all scheduling criteria [1] [4]. The Final Rule published July 30, 2012, in the Federal Register (77 FR 44456) formally classified prostanozol and its salts, esters, and ethers as Schedule III controlled substances, effective August 29, 2012 [1] [6]. This action subjected the compound to the full regulatory control framework of the Controlled Substances Act, including manufacturing quotas, security requirements, and prescription restrictions.
Table 2: Regulatory Status Across Agencies
Agency | Classification | Legal Basis |
---|---|---|
DEA (US) | Schedule III Controlled Substance | Controlled Substances Act (21 CFR §1308) |
WADA | Prohibited Anabolic Agent (S1 Category) | WADA Prohibited List International Standard |
FDA | Unapproved New Drug/Adulterated Dietary Ingredient | Federal Food, Drug, and Cosmetic Act |
EMA | Prescription-Only Substance | Human Medicines Regulations 2012 |
The control of prostanozol distribution demonstrates significant jurisdictional fragmentation despite international harmonization efforts in anti-doping. The United States maintains the most stringent controls through its Schedule III designation, which imposes criminal penalties for non-prescription distribution and mandates DEA registration for handlers [6]. This framework was strengthened by the 2012 Designer Anabolic Steroid Control Act, which enhanced DEA's authority against steroid analogues [6] [9].
The European Union operates under a decentralized framework where prostanozol falls under prescription medication regulations but lacks uniform scheduling. The European Medicines Agency (EMA) classifies it as a non-approved substance without therapeutic recognition, enabling member states to apply varying national controls. Some countries like Germany explicitly list it under their Narcotics Acts, while others rely on broader pharmaceutical regulations for enforcement [1].
Developing regions exhibit the most pronounced regulatory gaps. Middle East and North Africa (MENA) nations display fragmented approaches, with affluent Gulf states implementing WADA-aligned controls while economically challenged regions like Yemen and Sudan lack specific monitoring frameworks. Studies indicate approximately 22.7% of Kuwaiti gym attendees use hormonal substances including prostanozol analogues, reflecting accessibility despite theoretical prohibitions [10]. The compound's online availability persists in jurisdictions with inadequate analog legislation, as suppliers exploit differential scheduling and customs enforcement disparities. The absence of harmonized international scheduling enables "region hopping" by distributors who relocate operations to jurisdictions with weaker regulatory infrastructure [3] [10].
Table 3: Global Regulatory Approaches to Prostanozol
Region | Regulatory Status | Enforcement Mechanisms |
---|---|---|
United States | Schedule III Controlled Substance | DEA enforcement, prescription requirements |
European Union | Non-approved medicinal product | Varies by member state; some narcotic scheduling |
MENA Region | Variable: Prohibited (GCC) to unregulated | Limited monitoring resources in lower-income states |
Australia | Schedule 4 (Prescription Only) | Uniform national controls |
Southeast Asia | Mostly uncontrolled except Singapore | Minimal enforcement capacity |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6